molecular formula C11H13FN2 B13072307 1-(3-fluoropropyl)-1H-indol-6-amine

1-(3-fluoropropyl)-1H-indol-6-amine

Katalognummer: B13072307
Molekulargewicht: 192.23 g/mol
InChI-Schlüssel: JQKLRQBCZBYQLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoropropyl)-1H-indol-6-amine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoropropyl)-1H-indol-6-amine typically involves the reaction of indole derivatives with 3-fluoropropylamine. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as sodium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of high-throughput screening methods ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluoropropyl)-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole-6-carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluoropropyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Indole-6-carboxylic acids.

    Reduction: Various amine derivatives.

    Substitution: Substituted indole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoropropyl)-1H-indol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(3-fluoropropyl)-1H-indol-6-amine involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors and enzymes, modulating their activity. The fluoropropyl group enhances its binding affinity and selectivity, making it a valuable compound in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

  • 3-Fluoro-1-propanol
  • Isoindoline-1,3-dione derivatives

Comparison: 1-(3-Fluoropropyl)-1H-indol-6-amine is unique due to its indole core structure combined with a fluoropropyl group. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and selectivity. Compared to similar compounds, it offers a unique profile that makes it suitable for specific applications in medicinal chemistry and drug development.

Eigenschaften

Molekularformel

C11H13FN2

Molekulargewicht

192.23 g/mol

IUPAC-Name

1-(3-fluoropropyl)indol-6-amine

InChI

InChI=1S/C11H13FN2/c12-5-1-6-14-7-4-9-2-3-10(13)8-11(9)14/h2-4,7-8H,1,5-6,13H2

InChI-Schlüssel

JQKLRQBCZBYQLG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CN2CCCF)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.